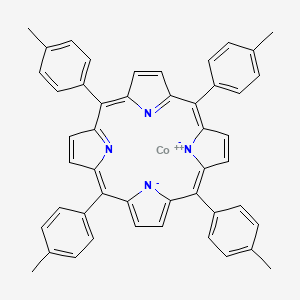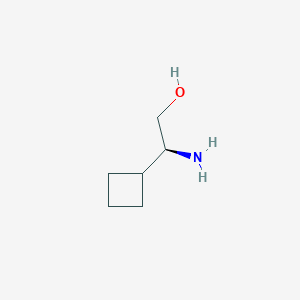
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt typically involves the reaction of cobalt salts with the corresponding porphyrin ligand. One common method involves the reaction of cobalt(II) acetate with 5,10,15,20-Tetra(4-methylphenyl)porphyrin in a solvent such as toluene under reflux conditions . The reaction is monitored using spectroscopic techniques such as UV-Vis and IR spectroscopy to confirm the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to obtain the pure product.
化学反応の分析
Types of Reactions
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as pyridine or imidazole under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cobalt center can lead to the formation of cobalt(III) porphyrin complexes, while reduction can yield cobalt(I) porphyrin complexes .
科学的研究の応用
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Photochemistry: The compound exhibits interesting photophysical properties, making it useful in studies related to light absorption and energy transfer.
Materials Science: It is used in the development of advanced materials, including sensors and photovoltaic devices.
Biology and Medicine:
作用機序
The mechanism by which 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, which are crucial in catalytic and photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as the interaction with oxygen in oxidation reactions or the transfer of electrons in photochemical processes .
類似化合物との比較
Similar Compounds
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc
Uniqueness
Compared to similar compounds, 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exhibits unique redox properties and coordination chemistry. The cobalt center can exist in multiple oxidation states, which is not as common in other metalloporphyrins. This versatility makes it particularly useful in catalytic and photochemical applications .
特性
分子式 |
C48H36CoN4 |
|---|---|
分子量 |
727.8 g/mol |
IUPAC名 |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide |
InChI |
InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChIキー |
GAGCYGPTUZOPHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)[N-]3.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)


![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)




